3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves a multi-step process. Common starting materials include 4-methylaniline, 4-methylphenylamine, and pyridine-2-carboximidamide. Key steps include chlorination, amination, and trifluoromethylation under controlled conditions. Specific catalysts and reagents like phosphorus oxychloride and trifluoromethanesulfonic anhydride are often employed to facilitate reactions.
Industrial Production Methods: Industrial synthesis often scales up laboratory methods with optimizations for cost-efficiency and yield improvement. Flow chemistry techniques, automated reactors, and robust purification processes ensure consistent quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reductive reactions are less common but can be induced under specific conditions, usually involving hydrogenation.
Substitution: Substitution reactions, especially nucleophilic aromatic substitutions, are more typical, often replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substituting reagents: Sodium methoxide, sodium ethoxide.
Major Products Formed: The primary products include various substituted derivatives depending on the reacting agents and conditions. These can lead to diverse applications in pharmaceuticals and material science.
Scientific Research Applications
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide finds extensive use in:
Chemistry: As a building block in organic synthesis for developing new compounds with potential bioactivity.
Biology: Studying molecular interactions due to its unique structural features.
Medicine: Investigating pharmacological properties for potential therapeutic uses.
Industry: Creating specialized materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that can bind with the compound, influencing biological pathways.
Pathways Involved: Can affect signaling pathways or catalytic activities, altering cellular responses and functions.
Comparison with Similar Compounds
N'-phenyl-N-pyridinylcarboximidamides
Trifluoromethylpyridines
Chloroanilines
Uniqueness: The trifluoromethyl group and specific positioning of chloro and methylanilino groups impart distinct chemical and physical properties, enhancing its applications in various domains.
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Properties
IUPAC Name |
3-chloro-N'-(4-methylanilino)-N-(4-methylphenyl)imino-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5/c1-13-3-7-16(8-4-13)27-29-20(30-28-17-9-5-14(2)6-10-17)19-18(22)11-15(12-26-19)21(23,24)25/h3-12,27H,1-2H3/b29-20-,30-28? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWBOQVHSLRVGV-IOXOKDBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N=NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N=NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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